![molecular formula C14H13ClN2O3S B5801372 N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5801372.png)
N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide, also known as CPT-11, is a potent anticancer drug that has been used in the treatment of various types of cancer, including colorectal, ovarian, and lung cancer. This drug has been extensively studied in the scientific community due to its potential therapeutic benefits and its unique mechanism of action.
Mécanisme D'action
N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide exerts its anticancer effects by inhibiting the activity of topoisomerase I, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce DNA damage and inhibit DNA replication and transcription, leading to cell death. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to the elimination of cancer cells from the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide in lab experiments is its potent anticancer activity. This drug has been shown to be effective in the treatment of various types of cancer, making it a valuable tool for cancer research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. High doses of this drug can cause serious side effects, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide. One area of research is the development of new formulations of this drug that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound, which can help to improve patient outcomes. Finally, research is needed to identify new targets for this compound, which can help to expand its use in the treatment of cancer.
Méthodes De Synthèse
The synthesis of N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide involves a multi-step process that starts with the reaction of irinotecan with acetic anhydride to form the intermediate compound, 7-ethyl-10-hydroxycamptothecin (SN-38). This intermediate is then reacted with 2-(2-thienyl)ethylamine and 2-chlorophenoxyacetic acid to form the final product, this compound.
Applications De Recherche Scientifique
N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has been extensively studied in the scientific community due to its potential therapeutic benefits in the treatment of cancer. It has been shown to be effective in the treatment of various types of cancer, including colorectal, ovarian, and lung cancer. In addition, this compound has been shown to have synergistic effects when used in combination with other anticancer drugs, such as cisplatin and paclitaxel.
Propriétés
IUPAC Name |
[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] 2-(2-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c15-11-5-1-2-6-12(11)19-9-14(18)20-17-13(16)8-10-4-3-7-21-10/h1-7H,8-9H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXRTTHABGMOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)ON=C(CC2=CC=CS2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC(=O)O/N=C(/CC2=CC=CS2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5801290.png)
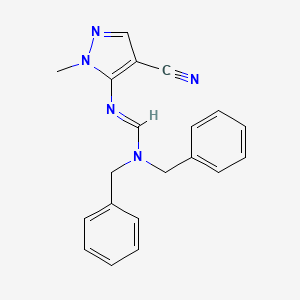
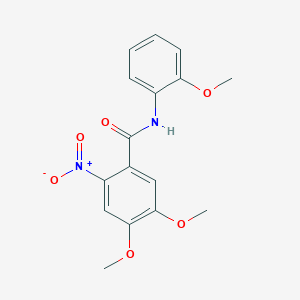
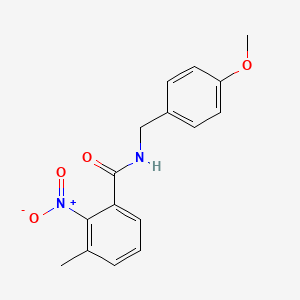
![N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801327.png)
![3-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5801329.png)
![2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5801346.png)
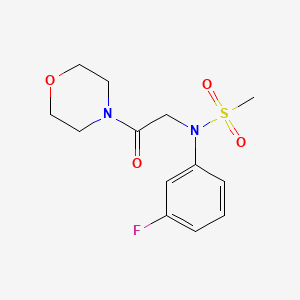
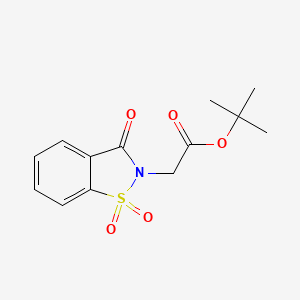
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5801364.png)
![2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5801370.png)


